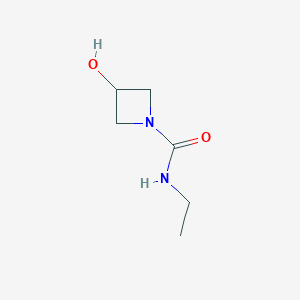

![molecular formula C20H27N3O6 B2858789 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide CAS No. 877641-24-2](/img/structure/B2858789.png)

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

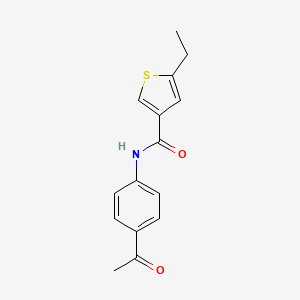

“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide” is a complex organic compound. It contains a spirocyclic structure, which is found in a wide range of natural compounds . The compound is related to the class of phenethylamines, specifically 3,4-dimethoxyphenethylamine (DMPEA), which is an analogue of the major human neurotransmitter dopamine .

Synthesis Analysis

The synthesis of this compound involves several steps. The process begins with the oxidative cleavage of a precursor molecule, followed by an amine coupling and deprotection of a Boc group . The coupling is performed using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), a common coupling reagent in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a spirocyclic core, a pyrrolidinone ring, and a dimethoxyphenyl group . The spirocyclic structure is a key feature of this molecule, contributing to its unique chemical properties .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the amine coupling, which connects the spirocyclic core to the dimethoxyphenyl group . This reaction is facilitated by the use of HATU, a potent coupling reagent .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Anti-Influenza Activity

Microwave-assisted synthesis techniques have been employed to create N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, demonstrating significant antiviral activity against influenza A and B viruses. These compounds, characterized by structural features related to azaspirocycles, have highlighted the potential of such molecules in antiviral therapies. The compound N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide showcased potent inhibitory activity, emphasizing the role of azaspirocycles as potential influenza virus fusion inhibitors (Göktaş et al., 2012).

Dopamine Agonist Activity

Research into 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has provided insights into their potential as dopamine agonists. Despite a lack of central nervous system activity in some derivatives, certain analogs exhibited potent dopamine agonist activity in peripheral assays, suggesting their utility in developing new treatments for disorders associated with dopamine dysregulation (Brubaker & Colley, 1986).

Muscarinic Receptor Agonist for Cognitive Impairment

The characterization of YM796, a novel muscarinic receptor agonist, revealed its efficacy in ameliorating cognitive impairments and demonstrating significant anti-amnesic effects with minimal peripheral side effects. This positions compounds within the azaspiro[4.5]decane class as promising candidates for the treatment of cognitive disorders (Wanibuchi et al., 1994).

Growth-Regulating Activity

Compounds based on the 1,4-dioxa-8-azaspiro[4.5]decane framework have been explored for their growth-regulating activities, with specific derivatives showing potential in agricultural applications. This highlights the versatility of azaspirocycles in areas beyond pharmaceuticals, extending into agrochemical research (Sharifkanov et al., 2001).

Antidepressant and Nootropic Agents

Further investigations into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have unveiled their potential as antidepressant and nootropic agents. Compounds with the azaspirocyclic structure have shown dose-dependent activity, underscoring their potential in central nervous system drug development (Thomas et al., 2016).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its biological activity. Given its structural similarity to known bioactive compounds, it may have potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6/c1-26-16-4-3-15(12-17(16)27-2)23-13-14(11-18(23)24)21-19(25)22-7-5-20(6-8-22)28-9-10-29-20/h3-4,12,14H,5-11,13H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQXAUYTMDDNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4(CC3)OCCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)

![3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one](/img/structure/B2858714.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)

![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)